molecular formula C14H16N4O3 B12433515 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide CAS No. 712277-68-4

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide

Cat. No.: B12433515
CAS No.: 712277-68-4
M. Wt: 288.30 g/mol
InChI Key: SDYSDPWYABWTLD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nicotinic hydrazide moiety attached to a 3,5-dimethoxyphenylamino group

Preparation Methods

The synthesis of 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide typically involves the reaction of 3,5-dimethoxyaniline with nicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide can be compared with other similar compounds, such as:

    3,5-Dimethoxybenzohydrazide: Similar in structure but lacks the nicotinic moiety.

    Nicotinic acid hydrazide: Similar in structure but lacks the 3,5-dimethoxyphenylamino group.

    3,5-Dimethoxyphenylhydrazine: Similar in structure but lacks the nicotinic hydrazide moiety. The uniqueness of this compound lies in the combination of the 3,5-dimethoxyphenylamino group and the nicotinic hydrazide moiety, which imparts specific chemical and biological properties to the compound.

Properties

CAS No.

712277-68-4

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

2-(3,5-dimethoxyanilino)pyridine-3-carbohydrazide

InChI

InChI=1S/C14H16N4O3/c1-20-10-6-9(7-11(8-10)21-2)17-13-12(14(19)18-15)4-3-5-16-13/h3-8H,15H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

SDYSDPWYABWTLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NN)OC

Origin of Product

United States

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